molecular formula C39H73ClO4 B588100 (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione CAS No. 1336935-05-7

(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione

Cat. No.: B588100
CAS No.: 1336935-05-7
M. Wt: 641.4 g/mol
InChI Key: RDDRRJZMDSQIKB-ZPHPHTNESA-N
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Description

(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione is a complex organic compound characterized by its unique structure, which includes a chloromethyl group, hydroxyl groups, and a long carbon chain with a double bond

Scientific Research Applications

Chemistry

In chemistry, (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of chloromethyl and hydroxyl groups on biological systems. It may also serve as a model compound for understanding the reactivity and interactions of similar molecules in biological environments .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the presence of hydroxyl groups and a chloromethyl group can influence the compound’s biological activity, making it a candidate for drug development .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow techniques to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can help in achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the double bond results in a fully saturated compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione include other long-chain alkenes with functional groups such as hydroxyl and chloromethyl groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific configuration and the combination of functional groups.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac 1-Oleoyl-2-stearoyl-3-chloropropanediol involves the reaction of oleic acid, stearic acid, and 3-chloropropanediol.", "Starting Materials": [ "Oleic acid", "Stearic acid", "3-chloropropanediol" ], "Reaction": [ "1. Dissolve oleic acid and stearic acid in a solvent such as ethanol or methanol.", "2. Add 3-chloropropanediol to the solution and stir at room temperature for several hours.", "3. Heat the mixture to reflux for several hours.", "4. Cool the mixture and extract the product with a non-polar solvent such as hexane.", "5. Purify the product by column chromatography using a non-polar solvent as the eluent." ] }

CAS No.

1336935-05-7

Molecular Formula

C39H73ClO4

Molecular Weight

641.4 g/mol

IUPAC Name

[1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate

InChI

InChI=1S/C39H73ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37H,3-16,18,20-36H2,1-2H3/b19-17-

InChI Key

RDDRRJZMDSQIKB-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl

SMILES

CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCCCCCCCC)(O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl

Origin of Product

United States

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